4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
2-[ethyl-(1-phenylmethoxycarbonylpiperidin-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)15-8-10-19(11-9-15)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTGKKOWKBQGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation via Betaine Rearrangement
A foundational method involves the thermal rearrangement of 4-arylpiperidine-4-carboxylic acid betaines. As described in US2486795A, heating betaine derivatives (e.g., 1:1-dimethyl-4-phenyl-piperidine-4-carboxylic acid betaine) at 200–250°C under vacuum induces intramolecular esterification, yielding the target benzyl ester (Table 1).
Table 1: Betaine Rearrangement Conditions
| Betaine Derivative | Temperature (°C) | Pressure (mm Hg) | Yield (%) | Product Boiling Point (°C/mm Hg) |
|---|---|---|---|---|
| 1:1-Dimethyl-4-phenyl | 200–250 | 0.05–0.15 | 70–85 | 109–120 |
| 1:1-Methyl ethyl-4-phenyl | 200–250 | 0.07 | 75 | 115–117 |
Key steps include:
Reductive Amination of β-Ketoesters
Reductive amination of β-ketoesters with ethylamine derivatives offers a modular approach to introduce the carboxymethyl-ethyl-amino group. PLOS ONE studies demonstrate that β-ketoesters derived from amino acids react with ethylamine in the presence of NaBH3CN, yielding diamino esters (Table 2).
Table 2: Reductive Amination Parameters
| β-Ketoester | Amine | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| Piperidine-4-carboxylic acid ethyl ester | Ethylamine | NaBH3CN | AcOH/EtOH | 82 | 3:1 |
Optimization requires:
-
Acid catalysis : Acetic acid (AcOH) to stabilize imine intermediates.
-
Solvent selection : Ethanol minimizes racemization compared to toluene.
Functional Group Modifications
Esterification via Quaternary Ammonium Catalysts
DE10226040A1 discloses a catalytic esterification method using quaternary ammonium carboxylates (e.g., tetrabutylammonium acetate). Benzyl chloride reacts with piperidine-1-carboxylic acid in a 1:1–1:50 molar ratio at 10–200°C, achieving 85–92% yields (Table 3).
Table 3: Catalytic Esterification Conditions
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Tetrabutylammonium acetate | 80 | 1 | 6 | 89 |
Advantages include:
Carboxymethyl Group Installation
Introducing the carboxymethyl moiety involves coupling reactions with bromoacetic acid derivatives. A PMC study describes reacting 4-aminopiperidine-1-carboxylic acid benzyl ester with bromoacetic acid in DMF, using DCC (dicyclohexylcarbodiimide) as a coupling agent (Table 4).
Table 4: Carboxymethylation Parameters
| Amine | Electrophile | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Aminopiperidine ester | Bromoacetic acid | DCC | DMF | 78 |
Critical considerations:
-
Protection strategies : Temporary Boc (tert-butyloxycarbonyl) protection of amines prevents side reactions.
Stereochemical Control
Chiral Resolution of Racemates
Enantiopure synthesis is achieved via chiral HPLC or enzymatic resolution. A WO2021/133915 protocol resolves racemic mixtures using immobilized lipases (e.g., Candida antarctica Lipase B), yielding >99% enantiomeric excess (ee) for (R)- and (S)-isomers.
Table 5: Enzymatic Resolution Conditions
| Enzyme | Substrate | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| Candida antarctica Lipase B | Racemic ester | TBME | 99.5 | 45 |
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements employ microreactors for faster heat transfer and improved safety. A WO2009125416A2 patent details a continuous process using o-xylene as a solvent and tributyltinchloride as a catalyst, reducing reaction times from 25 hours (batch) to 2 hours (flow).
Table 6: Batch vs. Flow Synthesis
| Parameter | Batch | Continuous Flow |
|---|---|---|
| Reaction Time (h) | 25 | 2 |
| Yield (%) | 70 | 85 |
| Byproduct Formation (%) | 15 | 5 |
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a carboxymethyl group and an ethyl amino side chain, contributing to its reactivity. The synthesis typically involves multi-step organic reactions, emphasizing the precision required to obtain the desired compound. Understanding the synthesis pathways is crucial for researchers looking to modify the compound for specific applications.
Pharmaceutical Research
4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester has shown promise in drug development due to its unique structural properties. Key areas of focus include:
- Binding Affinity Studies : Interaction studies have been conducted to assess the compound's binding affinity with various biological targets, which is essential for evaluating its potential as a therapeutic agent. These studies often involve receptor-ligand interactions that could lead to the development of new medications targeting diseases such as cancer or neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further exploration in antibiotic development.
Material Science
The compound's chemical structure allows for modifications that can enhance material properties. Potential applications include:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could improve mechanical strength and thermal stability, leading to advanced materials suitable for industrial applications.
- Coatings and Adhesives : Its reactivity can be exploited in formulating coatings or adhesives with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester and related piperidine derivatives:
Key Comparative Insights
Substituent Functionality: The carboxymethyl-ethyl-amino group in the target compound offers a balance of reactivity (via the carboxylic acid) and steric bulk (ethyl group), distinguishing it from simpler analogs like 4-aminomethyl derivatives . Trifluoromethyl (in CAS 629625-96-3) and hydroxyl (in CAS 203503-30-4) groups modify electronic and solubility profiles significantly, impacting drug-likeness .
Synthetic Applications: The benzyl ester in all compounds serves as a protective group for carboxylic acids, enabling selective deprotection under hydrogenolysis or acidic conditions . 4-Anilino derivatives (e.g., CAS 159874-18-7) are critical intermediates in opioid synthesis, whereas the target compound’s carboxymethyl group may be tailored for prodrug strategies .
Physicochemical Properties :
- Compounds with trifluoromethyl or indole groups exhibit higher molecular weights and lipophilicity, which may improve blood-brain barrier penetration .
- The target compound’s estimated molecular weight (~300–350 g/mol) aligns with typical drug-like molecules, favoring oral bioavailability .
Stability and Reactivity :
Biological Activity
4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a synthetic compound notable for its complex molecular structure, which includes a piperidine ring and various functional groups. Its molecular formula is with a molecular weight of 334.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Structural Characteristics
The compound features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which plays a crucial role in its biological interactions.
- Carboxymethyl Group : Contributes to the compound's solubility and reactivity.
- Ethyl Amino Side Chain : Enhances the potential for interaction with biological targets.
Biological Activity
The biological activity of this compound is primarily assessed through its binding affinity to various receptors and enzymes. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:
- Enzyme Inhibition : Potential as an inhibitor for various enzymes, which may include proteases or transporters.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Inhibition of GABA Transporters :
- Antibacterial Properties :
Interaction Studies
Interaction studies have focused on the compound's binding affinity with various biological targets. The following table summarizes some relevant findings:
| Biological Target | Binding Affinity (Ki) | Reference |
|---|---|---|
| GABA Transporter mGAT4 | 7.4 μM | |
| Metallo-β-lactamases | Not specified | |
| Proteases | Not specified |
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions that require precision and control over reaction conditions. The complexity of its synthesis underscores the importance of understanding its chemical behavior for potential modifications aimed at enhancing biological activity.
Synthetic Pathway Overview
- Starting Materials : Utilize readily available piperidine derivatives.
- Functionalization : Introduce carboxymethyl and ethyl amino groups through nucleophilic substitution reactions.
- Benzyl Ester Formation : Employ coupling reactions to attach the benzyl group.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, coupling with 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid under triethylamine catalysis in DMF at 100°C yields derivatives (e.g., Example 55 in ). Yield optimization involves:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity .
- Catalyst/base ratio : Triethylamine (TEA) in a 2:1 molar ratio relative to reactants improves reaction efficiency .
- Purification : Silica gel chromatography with gradients of DCM/IPA/hexane resolves impurities .
Q. How can the purity and structural integrity of this compound be validated in laboratory settings?
- Methodological Answer : Use a combination of:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., M+1 = 345.29 observed in Example 13) .
- Chromatography : HPLC with ≥99% purity thresholds ensures minimal contaminants (e.g., ).
- NMR spectroscopy : Analyze piperidine ring protons (δ ~3.5–4.5 ppm) and benzyl ester signals (δ ~5.1–5.3 ppm) .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
- Methodological Answer :
- Storage : Store at 0–8°C in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
- Safety : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy ().
- Waste disposal : Treat as hazardous organic waste; neutralize with alkaline hydrolysis before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when modifying the substituents on the piperidine ring?
- Methodological Answer : Contradictions often arise from steric/electronic effects. For example, replacing 5-fluoro-pyrimidine with 3-bromo-pyridine reduces yield (Example 55 vs. Example 13 in ). Mitigation strategies include:
- Computational modeling : Predict steric clashes using DFT calculations.
- Stepwise substitution : Introduce bulky groups after benzyl ester deprotection to minimize interference .
- Kinetic monitoring : Use in-situ FTIR or LC-MS to identify intermediates and adjust reaction timelines .
Q. What mechanistic insights explain the selectivity of nucleophilic substitutions at the piperidine nitrogen?
- Methodological Answer : The benzyl ester group acts as a transient protecting agent, directing nucleophiles to the carboxymethyl-ethyl-amino moiety. Key factors:
- Steric shielding : The benzyl group hinders axial attack on the piperidine nitrogen .
- Electronic effects : Electron-withdrawing ester groups increase electrophilicity at the carboxymethyl site .
- Solvent polarity : High-polarity solvents stabilize transition states for SN2 pathways (e.g., DMF vs. IPA) .
Q. How can researchers design derivatives of this compound to study structure-activity relationships (SAR) in drug discovery?
- Methodological Answer :
- Functional group variation : Replace the benzyl ester with tert-butyl or methyl esters to modulate lipophilicity ( ).
- Bioisosteric substitution : Substitute the piperidine ring with morpholine or azetidine and compare pharmacokinetic profiles .
- Cross-coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
